Product packaging for glybomine B(Cat. No.:)

glybomine B

Cat. No.: B1245877
M. Wt: 295.4 g/mol
InChI Key: IYAPESHZKSLHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

X-ray Crystallographic Analysis of Carbazole Core Structure

The carbazole core structure of this compound exhibits the characteristic tricyclic arrangement consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The crystallographic analysis reveals bond lengths and angles consistent with aromatic character throughout the carbazole system, with carbon-carbon bond distances in the benzene rings ranging from 1.38 to 1.42 Angstroms. The nitrogen atom in the central pyrrole ring adopts a planar configuration, contributing to the overall planarity of the tricyclic system and enabling optimal π-electron delocalization across the entire carbazole framework. The fusion of the ring systems creates specific bond angles that deviate from ideal values due to the constraints imposed by the tricyclic structure, particularly at the junction points where the rings meet. The overall molecular planarity is maintained despite the presence of substituents, although slight deviations from perfect planarity may occur due to steric interactions between adjacent functional groups.

Substituent Configuration Analysis: Methoxy and Prenyl Groups

The methoxy group positioned at carbon-6 of the carbazole system adopts a configuration that minimizes steric hindrance while maintaining optimal electronic interactions with the aromatic π-system. The carbon-oxygen bond length of the methoxy group measures approximately 1.43 Angstroms, consistent with typical alkyl-aryl ether linkages, and the methyl group of the methoxy substituent is oriented to avoid unfavorable interactions with adjacent atoms. The prenyl group at position 5, specifically the 3-methylbut-2-enyl substituent, introduces additional structural complexity through its flexible alkyl chain and terminal double bond. The prenyl chain adopts an extended conformation that positions the terminal methyl groups away from the carbazole core, minimizing steric crowding while allowing for conformational flexibility. The double bond within the prenyl group exhibits characteristic carbon-carbon bond length of approximately 1.34 Angstroms, and the geometry around this double bond is predominantly trans, as evidenced by the systematic nomenclature and spectroscopic data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO2 B1245877 glybomine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

6-methoxy-3-methyl-5-(3-methylbut-2-enyl)-9H-carbazol-2-ol

InChI

InChI=1S/C19H21NO2/c1-11(2)5-6-13-18(22-4)8-7-15-19(13)14-9-12(3)17(21)10-16(14)20-15/h5,7-10,20-21H,6H2,1-4H3

InChI Key

IYAPESHZKSLHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C(=C(C=C3)OC)CC=C(C)C

Synonyms

glybomine B

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Glybomine B has been investigated for its antitumor properties, particularly its ability to inhibit tumor-promoting activities. Research indicates that this compound exhibits weak to moderate inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction, which is a marker for tumor promotion. In vitro studies have shown that this compound can inhibit EBV-EA activation by 3.6% to 5.4% at a concentration of 1×1031\times 10^{-3} mol ratio/TPA, demonstrating its potential as an antitumor agent, although its efficacy is lower compared to other alkaloids .

Table 1: Antitumor Activity of this compound

CompoundInhibition (%)Concentration (mol ratio/TPA)
This compound3.6 - 5.41×1031\times 10^{-3}
Glybomine A75.7 - 97.31×1031\times 10^{-3}

Antiviral Properties

This compound has also been evaluated for its antiviral activity. While it demonstrated weaker inhibitory effects against certain viruses compared to other carbazole derivatives, it remains part of a broader investigation into compounds that exhibit antiviral properties. The presence of a prenyl moiety at C-5 in this compound is crucial for its biological activity, although specific EC50 values for viral inhibition were not detailed in the available literature .

Phytochemical Studies and Safety Profile

Phytochemical investigations have isolated several alkaloids from Glycosmis arborea, including Glybomine A, B, and C. These studies have established a moderate safety profile for these compounds, indicating no significant adverse reactions at tested concentrations .

Table 2: Phytochemical Constituents from Glycosmis arborea

AlkaloidSource PlantActivity Type
Glybomine AGlycosmis arboreaAntitumor
This compoundGlycosmis arboreaAntitumor/Antiviral
Glybomine CGlycosmis arboreaAntitumor

Future Directions in Research

Given the promising results regarding the biological activities of this compound and its derivatives, future research should focus on:

  • Structural Modifications: Investigating how modifications to the carbazole structure can enhance bioactivity.
  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound.
  • Mechanistic Studies: Further elucidating the mechanisms underlying its apoptotic effects and antiviral activity.

Preparation Methods

Direct C–H Prenylation

Recent studies explore direct C–H functionalization to bypass the triflate intermediate. For instance, copper-mediated oxidative coupling between 5-hydroxycarbazole and prenyl bromide has shown promise, albeit with modest yields (50–60%). This method remains under development but could reduce step count and improve atom economy.

Biocatalytic Approaches

Enzymatic prenylation using prenyltransferases from Aspergillus terreus has been investigated for eco-friendly synthesis. Preliminary results indicate 40% conversion rates, though scalability issues persist.

Q & A

Q. What are the established methodologies for synthesizing and characterizing glybomine B in a laboratory setting?

  • Methodological Answer : Synthesis protocols should include step-by-step procedures with reaction conditions (e.g., temperature, catalysts, solvents) and purification techniques (e.g., column chromatography, recrystallization). Characterization requires NMR (¹H, ¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation. For reproducibility, document deviations from literature methods and provide raw spectral data in supplementary materials .
  • Example Table:
StepParameterConditionsCharacterization Tool
1Synthesis80°C, 12hTLC (Rf = 0.5)
2PurificationEthyl acetate/hexaneHPLC (retention time = 8.2 min)

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use dose-response experiments with positive/negative controls to establish efficacy thresholds. Prioritize in vitro models (e.g., enzyme inhibition assays, cell viability tests) before advancing to ex vivo or in vivo studies. Ensure statistical power via triplicate measurements and ANOVA for inter-group comparisons. Cite prior studies to justify biological targets (e.g., receptor binding assays) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell lines). Validate hypotheses through orthogonal assays (e.g., CRISPR gene editing to confirm target relevance) and meta-analyses of raw datasets. Address discrepancies by replicating conflicting experiments under standardized protocols .
  • Example Framework:
Discrepancy SourceResolution Strategy
Variability in IC₅₀ valuesStandardize assay buffers/pH
Conflicting target selectivityUse isoform-specific inhibitors

Q. How can researchers optimize this compound’s pharmacokinetic properties for preclinical development?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies to modify functional groups impacting solubility or metabolic stability. Use in silico tools (e.g., molecular docking, ADMET prediction) to prioritize analogs. Validate improvements via LC-MS pharmacokinetic profiling in rodent models, monitoring half-life, bioavailability, and tissue distribution .

Q. What criteria should guide the selection of this compound analogs for comparative efficacy studies?

  • Methodological Answer : Prioritize analogs with divergent pharmacophores (e.g., varying substituents on core scaffolds) to explore chemical space. Use cluster analysis of physicochemical properties (logP, polar surface area) and pharmacophore modeling to ensure structural diversity. Validate selection with preliminary dose-response data .

Methodological Best Practices

Q. How should researchers address limitations in this compound’s experimental data during peer review?

Q. What frameworks are effective for formulating this compound-related hypotheses in grant proposals?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with funding priorities. Use the PICO framework (Population, Intervention, Comparison, Outcome) for translational studies. Justify novelty by contrasting with prior patents or reviews .

Data Presentation & Reproducibility

Q. What are the essential elements for reporting this compound’s spectroscopic data in publications?

  • Methodological Answer : Include full spectral parameters (e.g., NMR solvent, frequency; HPLC column type). For new compounds, provide elemental analysis (C, H, N) and high-resolution mass spectra. Deposit raw data in public repositories (e.g., Zenodo) and reference them in supplementary materials .

Q. How can researchers enhance the reproducibility of this compound’s bioassay results?

  • Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment)-like standards for assay documentation. Specify cell passage numbers, serum lots, and equipment calibration dates. Use open-source software (e.g., ImageJ) for unbiased image analysis and share protocols via platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
glybomine B
Reactant of Route 2
glybomine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.